

Application Notes and Protocols: N-3-Hydroxydecanoyl-L-homoserine lactone

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Compound of Interest

Compound Name: *N-3-Hydroxydecanoyl-L-homoserine lactone*

Cat. No.: B582708

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **N-3-Hydroxydecanoyl-L-homoserine lactone** (3-OH-C10-HSL) stock solutions. This document is intended to serve as a comprehensive guide for researchers in various fields, including microbiology, drug discovery, and cell biology, who are investigating bacterial quorum sensing and its implications.

Introduction

N-3-Hydroxydecanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in a population density-dependent manner.[1] The regulation of processes such as biofilm formation, virulence factor production, and antibiotic resistance is often controlled by quorum sensing, making AHLs like 3-OH-C10-HSL critical targets for novel therapeutic strategies.[2]

Physicochemical Properties and Storage

A thorough understanding of the physicochemical properties of **N-3-Hydroxydecanoyl-L-homoserine lactone** is essential for its effective use in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₅ NO ₄	[3][4]
Molecular Weight	271.4 g/mol	[3][4]
Appearance	White to off-white powder/solid	[2]
Purity	≥97% (NMR) or ≥98%	[4][5]
Solubility in DMSO	20 mg/mL	[3][5][6]
Solubility in DMF	20 mg/mL	[3][5][6]
Solubility in Acetonitrile	Soluble	[5][6][7]
Storage (Solid)	-20°C for long-term storage (stable for at least 2 years)	[5][7][8]
Storage (in Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[9]
Handling Advice	Protect from light and moisture.	[5][6][7]

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reproducible experimental results. Due to the hydrophobic nature of N-acyl homoserine lactones, organic solvents are required for initial dissolution.

Recommended Solvents

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[3][5][6] While soluble in ethanol and other primary alcohols, their use is not recommended as they have been shown to open the lactone ring, which would inactivate the molecule.[5][10][11]

Protocol for Preparing a 10 mM Stock Solution

Materials:

- **N-3-Hydroxydecanoyl-L-homoserine lactone** (solid)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Analytical balance
- Vortex mixer

Procedure:

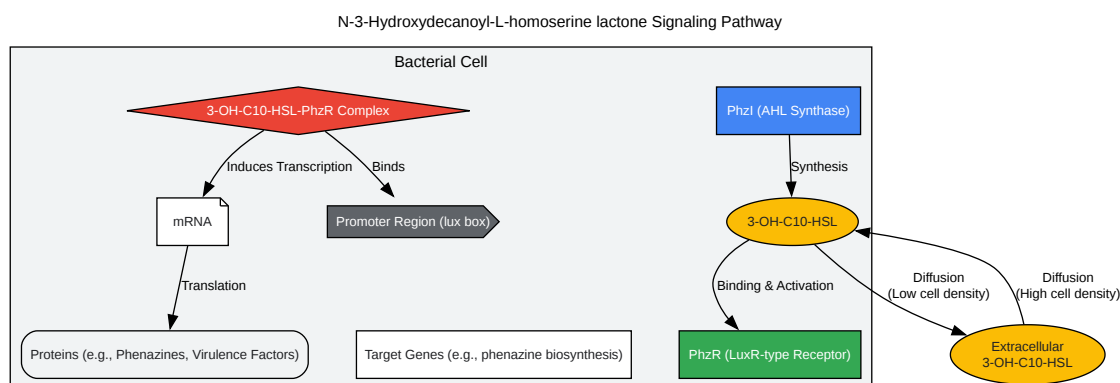
- Calculate the required mass:
 - To prepare 1 mL of a 10 mM stock solution, the required mass of 3-OH-C10-HSL (MW = 271.4 g/mol) is calculated as follows:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 271.4 \text{ g/mol} * 1000 \text{ mg/g} = 2.714 \text{ mg}$
- Weigh the compound:
 - Carefully weigh approximately 2.71 mg of **N-3-Hydroxydecanoyl-L-homoserine lactone** powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add solvent:
 - Add 1 mL of anhydrous DMSO to the tube.
- Dissolve the compound:
 - Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.^[9]
- Aliquot and store:
 - Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Experimental Protocols

Quorum Sensing and Signaling Pathway

N-3-Hydroxydecanoyl-L-homoserine lactone is a signaling molecule in a LuxI/LuxR-type quorum sensing system. In this system, a LuxI-type synthase (e.g., PhzI in *Pseudomonas chlororaphis*) produces the 3-OH-C10-HSL molecule.[9] Once the intracellular concentration of the AHL reaches a certain threshold, it binds to and activates a cognate LuxR-type transcriptional regulator (e.g., PhzR).[9] This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, regulating their transcription. This can lead to the production of various factors, including virulence factors and antibiotics like phenazines. [9]



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Quorum Sensing Signaling Pathway

Biofilm Inhibition Assay

This protocol provides a method to assess the effect of **N-3-Hydroxydecanoyl-L-homoserine lactone** on bacterial biofilm formation.

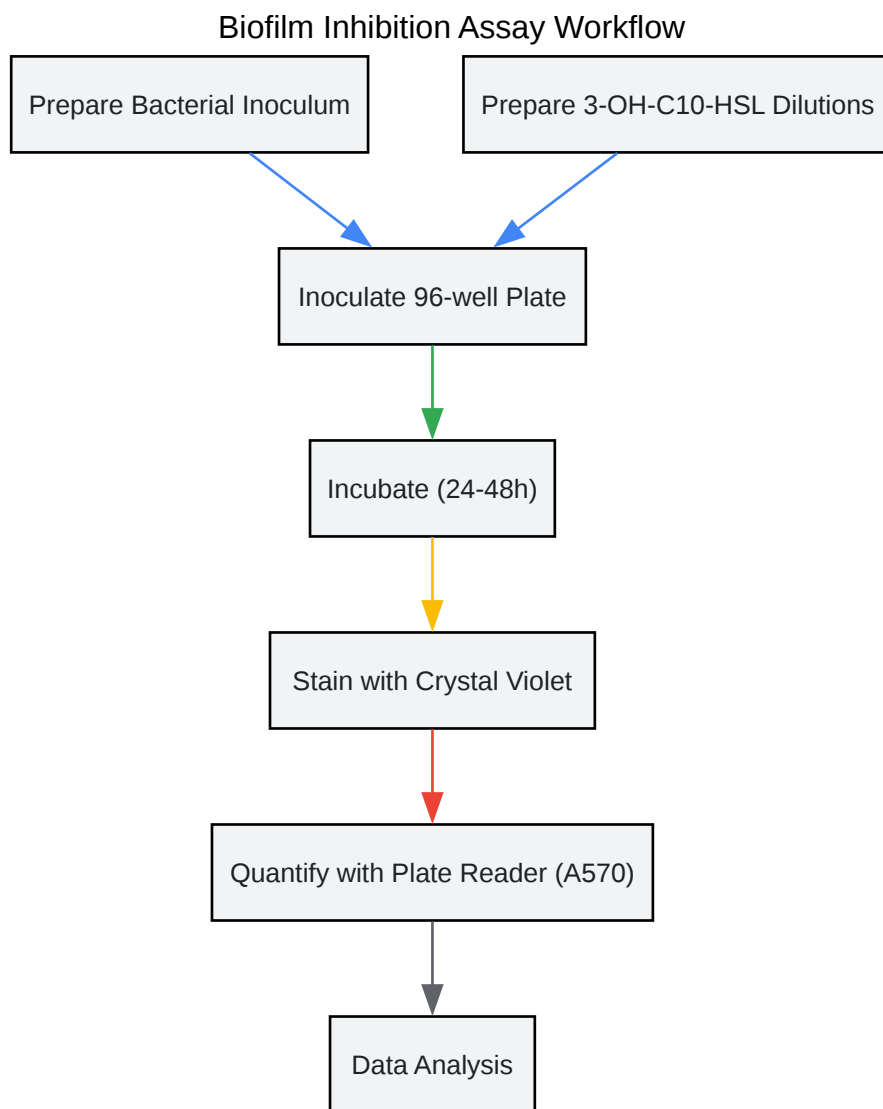
Materials:

- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*)
- Appropriate liquid growth medium (e.g., Luria-Bertani broth)
- 96-well flat-bottom microtiter plates
- **N-3-Hydroxydecanoyl-L-homoserine lactone** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Microplate reader

Procedure:

- Prepare bacterial inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to the desired starting optical density (e.g., OD₆₀₀ of 0.05).
- Prepare test concentrations: Prepare serial dilutions of the 3-OH-C10-HSL stock solution in the growth medium to achieve the desired final concentrations. A broad range (e.g., 1 μ M to 100 μ M) is recommended for initial screening. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically \leq 0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

- Inoculate the microtiter plate: Add 100 μ L of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 μ L of the various concentrations of 3-OH-C10-HSL solution (or controls) to the respective wells.
- Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours without shaking.
- Staining:
 - Gently discard the planktonic cells from the wells.
 - Wash the wells carefully with PBS to remove any remaining non-adherent bacteria.
 - Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the crystal violet solution and wash the wells thoroughly with water.
 - Dry the plate completely.
- Quantification:
 - Add 200 μ L of 30% acetic acid to each well to dissolve the bound crystal violet.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Compare the absorbance values of the wells treated with 3-OH-C10-HSL to the control wells to determine the percentage of biofilm inhibition or enhancement.



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Biofilm Inhibition Assay Workflow

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